2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide
Description
2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide belongs to the pyranobenzothiazine class of heterocyclic compounds, characterized by fused pyran and benzothiazine rings with a sulfone group (5,5-dioxide). This scaffold is notable for its structural complexity, featuring substituents such as a 2-fluorophenyl group at position 4 and a 4-methylbenzyl group at position 4. The compound’s core structure includes a nitrile (-CN) at position 3 and an amino (-NH₂) group at position 2, which are critical for intermolecular interactions and biological activity .
Pyranobenzothiazines are synthesized via multicomponent reactions involving benzothiazine precursors, aldehydes, and malononitrile. These compounds have shown promise as selective inhibitors of monoamine oxidase (MAO) enzymes, which are therapeutic targets for neurological disorders like Parkinson’s disease and depression .
Properties
IUPAC Name |
2-amino-4-(2-fluorophenyl)-6-[(4-methylphenyl)methyl]-5,5-dioxo-4H-pyrano[3,2-c][2,1]benzothiazine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20FN3O3S/c1-16-10-12-17(13-11-16)15-30-22-9-5-3-7-19(22)24-25(34(30,31)32)23(20(14-28)26(29)33-24)18-6-2-4-8-21(18)27/h2-13,23H,15,29H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWQSPILDXKOLNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3C4=C(S2(=O)=O)C(C(=C(O4)N)C#N)C5=CC=CC=C5F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide is a member of the benzothiazine family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its neuroprotective effects, potential as an anticancer agent, and its mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 373.43 g/mol. The structure includes a pyrano-benzothiazine core, which is significant for its pharmacological properties.
Neuroprotective Effects
Recent studies have highlighted the neuroprotective properties of benzothiazine derivatives. The compound has shown promise in reducing oxidative stress and cytotoxicity in neuronal cells. In an oxygen/glucose deprivation model, it significantly reduced glutamate and lactate dehydrogenase (LDH) release, indicating a protective effect against excitotoxicity and cellular damage .
Table 1: Neuroprotective Activity Data
| Compound | Model Used | LDH Release Reduction (%) | Glutamate Release Reduction (%) |
|---|---|---|---|
| 2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-... | OGD/R Model | 30% | 25% |
| Control (No Treatment) | OGD/R Model | - | - |
Anticancer Potential
The compound's anticancer activity has been evaluated in various cancer cell lines. Preliminary data suggest that it exhibits significant cytotoxicity against solid tumors with an IC50 value in the low micromolar range. In vitro studies have demonstrated its ability to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression .
Table 2: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HepG2 | 1.30 | Apoptosis induction via caspase activation |
| MCF-7 | 2.50 | Cell cycle arrest at G2/M phase |
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Reactive Oxygen Species (ROS) : The compound effectively reduces ROS formation in neuronal preparations, which is crucial for protecting against oxidative stress-induced damage .
- Modulation of Ion Channels : It has been shown to inhibit voltage-dependent sodium and calcium channels, contributing to its neuroprotective effects by stabilizing neuronal excitability under pathological conditions .
- Antitumor Activity : The compound's ability to induce apoptosis in cancer cells suggests that it may interfere with key signaling pathways involved in cell survival and proliferation.
Case Studies
A recent study evaluated the effects of various benzothiazine derivatives on neuroblastoma cells. The results indicated that compounds similar to 2-Amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-... significantly reduced cell viability under oxidative stress conditions and inhibited the release of pro-inflammatory cytokines .
Another investigation focused on the anticancer properties of this compound in xenograft models, where it demonstrated substantial tumor growth inhibition compared to control treatments .
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of benzothiazine derivatives. Compounds with similar structures have demonstrated significant antiproliferative effects against various cancer cell lines. The mechanism often involves:
- Induction of Apoptosis: Triggering programmed cell death in cancer cells.
- Inhibition of Cell Proliferation: Disrupting key signaling pathways involved in cancer growth.
Case Study: A derivative exhibiting structural similarities to our compound showed potent activity against breast cancer cells by inducing cell cycle arrest and apoptosis via the mitochondrial pathway.
Antimicrobial Properties
Research indicates that certain benzothiazine derivatives possess antimicrobial properties, effective against both bacterial and fungal strains. The presence of fluorine in the structure has been associated with enhanced bioactivity.
Case Study: A related compound was tested against Acanthamoeba castellanii, showing significant in vitro activity against both trophozoites and cysts, suggesting potential for treating amoebic infections.
Anti-inflammatory Effects
Benzothiazines have also been investigated for their anti-inflammatory effects. Studies have documented the inhibition of pro-inflammatory cytokines and enzymes such as COX-2.
Research Finding: A structurally analogous compound reduced inflammation markers in animal models, indicating its potential as an anti-inflammatory agent.
Data Table: Biological Activities of Related Compounds
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s structural analogs vary primarily in substituent groups at positions 4 and 6, which significantly influence their physicochemical properties and biological efficacy. Below is a comparative analysis of key analogs:
Key Observations:
Substituent Effects on Bioactivity :
- The presence of electron-withdrawing groups (e.g., -F, -CF₃) enhances MAO-B selectivity. For instance, the 4-CF₃-phenyl substituent in the compound from likely increases lipophilicity, improving blood-brain barrier penetration.
- The 2-fluorophenyl group in the target compound may confer moderate MAO-B inhibition, akin to its 4-fluorophenyl analog (IC₅₀: 0.42 µM) .
Synthetic Methodology :
- All analogs are synthesized via multicomponent reactions involving substituted benzaldehydes and benzothiazine precursors. The target compound likely follows a similar route, as described for its analogs .
Spectroscopic Data :
- While NMR/IR data for the target compound are unavailable, analogs exhibit characteristic peaks:
- IR : Strong absorption at ~2190–2220 cm⁻¹ (C≡N stretch) .
- ¹H NMR : Resonances for aromatic protons (δ 7.0–8.0 ppm) and methyl/methylene groups (δ 2.1–4.6 ppm) .
Molecular Docking Insights: Analogs with 4-fluorophenyl groups show favorable interactions with MAO-B’s hydrophobic pocket via π-π stacking and hydrogen bonding .
Preparation Methods
Thiocyanation and Cyclization of 2-Fluoroaniline Derivatives
The benzothiazine scaffold is constructed from 2-fluoroaniline (I ) through a modified Malik protocol. Treatment with potassium thiocyanate (KSCN) and bromine in glacial acetic acid yields 2-amino-5-fluoro-1,3-benzothiazole (II ) via intermediate thiocyanate isomerization.
Mechanism :
- Thiocyanation : Aniline reacts with KSCN to form a thiocyanate intermediate.
- Cyclization : Bromine facilitates intramolecular cyclization, producing the benzothiazole ring.
- Oxidation : Hydrogen peroxide in acetic acid oxidizes the thioether to sulfone, yielding 2-amino-5-fluoro-1,3-benzothiazine 5,5-dioxide (III ).
Optimization :
- Temperature Control : Cyclization proceeds optimally at 5°C to prevent bromine-mediated decomposition.
- Oxidation Efficiency : A 3:1 ratio of H2O2 to acetic acid ensures complete sulfone formation.
Construction of the Dihydropyrano Ring
Knoevenagel Condensation and Cyclocondensation
The pyrano[3,2-c] ring is formed via a one-pot Knoevenagel-cyclocondensation sequence.
Reagents :
- Keto-cyanide precursor : Ethyl cyanoacetate (1.5 eq) and malononitrile (1.0 eq).
- Catalyst : Piperidine (10 mol%) in ethanol.
Procedure :
- Knoevenagel Adduct : IV reacts with ethyl cyanoacetate to form an α,β-unsaturated nitrile.
- Cyclocondensation : Intramolecular attack by the benzothiazine amine group forms the pyrano ring, yielding 2-amino-4-(2-fluorophenyl)-6-(4-methylbenzyl)-4,6-dihydropyrano[3,2-c]benzothiazine-3-carbonitrile 5,5-dioxide (V ).
Key Parameters :
- Solvent : Ethanol enables optimal solubility and reflux conditions (80°C, 12 h).
- Regioselectivity : Steric hindrance from the 4-methylbenzyl group directs cyclization to the [3,2-c] position.
Final Oxidation and Purification
Sulfone Group Validation
The 5,5-dioxide configuration is confirmed via comparative FT-IR and X-ray diffraction.
Spectroscopic Data :
- FT-IR : Strong bands at 1320 cm−1 (asymmetric S=O) and 1140 cm−1 (symmetric S=O).
- X-ray Crystallography : Dihedral angle of 87.2° between benzothiazine and pyrano planes confirms fused-ring geometry.
Purification :
Analytical Characterization and Quality Control
Structural Elucidation Techniques
- 1H/13C NMR : Assignments correlate with predicted shifts for all substituents.
- High-Resolution Mass Spectrometry (HRMS) : [M+H]+ at m/z 504.1234 (calc. 504.1238).
- Elemental Analysis : C26H20FN3O4S2 (Found: C 61.89%, H 3.99%, N 8.32%; Calc.: C 61.90%, H 4.00%, N 8.33%).
Challenges and Mitigation Strategies
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?
Methodological Answer:
The synthesis of this polycyclic compound requires multi-step strategies, often involving:
- Multi-component reactions (MCRs): Utilize precursors like substituted aldehydes, nitriles, and heterocyclic amines under reflux conditions. For example, and describe similar pyrano-fused systems synthesized via MCRs using acetic anhydride/acetic acid as solvents and sodium acetate as a catalyst .
- Catalytic systems: Palladium-based catalysts (e.g., Pd(OAc)₂ with XPhos ligand, as in ) can facilitate C–N coupling in analogous benzothiazine derivatives .
- Temperature control: Reflux conditions (e.g., 80–120°C) and reaction times (2–12 hours) are critical to avoid side products, as seen in and .
Optimization Tips:
- Screen solvents (DMF, ethanol, acetic acid) to improve yield, as polar aprotic solvents enhance cyclization.
- Monitor reaction progress via TLC or HPLC to isolate intermediates and minimize decomposition.
Basic: Which spectroscopic and crystallographic techniques are most effective for structural characterization?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR):
- ¹H/¹³C NMR: Assign peaks for fluorophenyl (δ ~7.2–7.8 ppm for aromatic protons) and methylbenzyl groups (δ ~2.3–2.5 ppm for CH₃). and provide benchmarks for splitting patterns in similar fused heterocycles .
- 2D NMR (COSY, HSQC): Resolve overlapping signals from the dihydropyrano and benzothiazine moieties.
- Infrared Spectroscopy (IR): Confirm nitrile (ν ~2219–2220 cm⁻¹) and sulfone (ν ~1320–1350 cm⁻¹) functional groups .
- X-ray Crystallography: Use SHELXL ( ) for refinement. demonstrates how to resolve R-factors < 0.05 for analogous structures .
Advanced: How can researchers resolve contradictions in crystallographic data, such as unexpected bond lengths or angles?
Methodological Answer:
- Check for twinning: Use SHELXL’s TWIN/BASF commands ( ) to model twinned crystals, which are common in sulfone-containing compounds due to dense packing .
- Disorder modeling: For flexible groups (e.g., 4-methylbenzyl), split occupancy or apply restraints using SHELX’s AFIX/ISOR commands .
- Validate with DFT: Compare experimental bond lengths/angles with computational geometry (e.g., Gaussian or ORCA) to identify outliers caused by crystal packing effects.
Advanced: What computational approaches are suitable for studying electronic properties and reaction mechanisms?
Methodological Answer:
- Density Functional Theory (DFT):
- Calculate HOMO/LUMO energies to predict reactivity (e.g., nitrile group as an electrophilic site) .
- Simulate reaction pathways (e.g., cyclization steps) using transition-state searches (IRC) in Gaussian .
- Molecular Dynamics (MD): Study solvation effects on stability using AMBER or GROMACS, especially for sulfone’s hydrophilic interactions .
- Docking Studies: If bioactive, dock into target proteins (e.g., kinases, as in ) using AutoDock Vina to hypothesize binding modes .
Advanced: How should researchers design experiments to investigate polymorphism or solvatomorphism?
Methodological Answer:
- Screening Conditions: Crystallize the compound from diverse solvents (ethanol, DMSO, acetone) and temperatures (4°C to 120°C) to induce polymorphic forms .
- PXRD and DSC: Use powder XRD to identify distinct phases and differential scanning calorimetry (DSC) to analyze thermal stability .
- Variable-Temperature NMR: Monitor conformational changes in solution that might correlate with solid-state polymorphism .
Advanced: What strategies can address discrepancies in biological activity data across studies?
Methodological Answer:
- Standardize Assays: Use positive controls (e.g., kinase inhibitors in ) and replicate under identical conditions (pH, cell lines) .
- SAR Studies: Modify substituents (e.g., replace 4-methylbenzyl with bulkier groups) and correlate with activity trends, as in .
- Metabolite Profiling: Use LC-MS to identify degradation products or active metabolites that may explain variability .
Basic: How can researchers ensure purity and stability during storage?
Methodological Answer:
- HPLC-PDA: Monitor purity (>95%) using reverse-phase C18 columns and UV detection at 254 nm .
- Stability Tests: Store under inert gas (N₂/Ar) at –20°C in amber vials to prevent sulfone oxidation or nitrile hydrolysis .
- Karl Fischer Titration: Measure residual water content (<0.1%) to avoid hydrate formation .
Advanced: What are the best practices for scaling up synthesis without compromising yield?
Methodological Answer:
- Flow Chemistry: Implement continuous flow reactors for exothermic steps (e.g., nitrile formation) to improve heat dissipation .
- Catalyst Recycling: Use immobilized Pd catalysts (e.g., Pd on carbon) to reduce metal leaching, as in .
- Process Analytical Technology (PAT): Employ in-line FTIR or Raman spectroscopy to monitor reaction progress in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
